molecular formula C18H18Cl2N2O2S B4624753 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B4624753
M. Wt: 397.3 g/mol
InChI Key: FVKLVWQJGDYDHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, combining specific reactants under controlled conditions to produce the desired product. For instance, compounds with comparable structures have been synthesized by reacting specific chloro- or bromo-substituted phenyl compounds with anthranilic acid or related amines, followed by condensation reactions with carbonyl or thiocarbonyl groups (Saeed et al., 2010). Such processes often require careful selection of solvents, catalysts, and reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These analyses reveal detailed information on the crystalline structure, including space groups, bond angles, and distances, providing insights into the compound's molecular geometry. For example, similar compounds have been reported to crystallize in specific monoclinic space groups with defined unit cell dimensions (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide involves interactions with various reagents to form new compounds, highlighting its versatile functional groups. These reactions can include nucleophilic substitutions, condensations, and cyclizations, leading to the formation of heterocyclic structures or other derivatives with potential biological or material applications. Research on analogous compounds demonstrates a range of reactions that exploit the reactivity of amino, carbonyl, and thiocarbonyl groups (Saeed & Wong, 2012).

Physical Properties Analysis

The physical properties of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide, such as melting point, solubility, and crystal structure, are crucial for its application in different domains. These properties are determined by the compound's molecular structure and can affect its stability, formulation, and handling. For closely related compounds, the crystal structure provides information on the arrangement of molecules in the solid state, which can influence the material's physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide, including its reactivity, stability under various conditions, and interaction with different chemical reagents, are essential for its practical applications. Studies on similar compounds have explored their reactivity towards various nucleophiles, electrophiles, and other chemical agents, providing insights into their potential utility in synthetic chemistry and material science (Saeed & Wong, 2012).

properties

IUPAC Name

3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-8-7-13(19)11-15(16)20/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKLVWQJGDYDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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